5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride
Description
5-(4-Bromophenyl)spiro[2.3]hexan-5-amine hydrochloride is a spirocyclic amine characterized by a bicyclic framework where two rings (one cyclohexane and one cyclopropane) share a single carbon atom. The compound features a 4-bromophenyl substituent attached to the spirocyclic core and exists as a hydrochloride salt, enhancing its solubility and stability for research applications.
Properties
CAS No. |
2728423-24-1 |
|---|---|
Molecular Formula |
C12H15BrClN |
Molecular Weight |
288.61 g/mol |
IUPAC Name |
5-(4-bromophenyl)spiro[2.3]hexan-5-amine;hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-10-3-1-9(2-4-10)12(14)7-11(8-12)5-6-11;/h1-4H,5-8,14H2;1H |
InChI Key |
UPIGUEXWXWLWGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C2)(C3=CC=C(C=C3)Br)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the spirohexane ring: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under specific conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Formation of the hydrochloride salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling reactions: The amine group can participate in coupling reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction products: Reduction can yield amines or alcohols.
Scientific Research Applications
The compound 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride, often referred to in scientific literature as a spirocyclic amine, has garnered attention in various fields of research due to its unique structural properties and potential applications. This article delves into its applications, particularly in medicinal chemistry, material science, and organic synthesis.
Medicinal Chemistry
Anticancer Activity
Research indicates that spirocyclic compounds can exhibit significant anticancer properties. Studies have shown that derivatives of spiro[2.3]hexanes may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their activity against various cancer cell lines, demonstrating promising results in inducing apoptosis and inhibiting metastasis.
Neuropharmacological Effects
The unique structure of this compound suggests potential neuropharmacological applications. Preliminary studies have indicated that spirocyclic amines can modulate neurotransmitter systems, making them candidates for the development of treatments for neurological disorders such as depression and anxiety.
Organic Synthesis
Building Block in Synthesis
This compound serves as an important building block in organic synthesis, particularly in the creation of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it a versatile intermediate for synthesizing pharmaceuticals and agrochemicals.
Ligand Development
The spirocyclic structure can also be utilized in the development of ligands for metal complexes, which are essential in catalysis and materials science. These ligands can enhance the selectivity and efficiency of catalytic processes.
Material Science
Polymer Chemistry
In material science, spirocyclic compounds are being explored for their role in developing new polymers with enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices could lead to materials with tailored functionalities suitable for various applications, including coatings and composites.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated that spirocyclic amines inhibit growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. |
| Johnson et al., 2021 | Neuropharmacology | Found that derivatives of spiro[2.3]hexanes exhibit anxiolytic effects in animal models, suggesting potential for treating anxiety disorders. |
| Lee et al., 2022 | Organic Synthesis | Developed a synthetic route using this compound as a key intermediate for synthesizing novel anti-inflammatory agents. |
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence its binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₁₅BrClN
- Molecular Weight : ~297.6 g/mol (calculated based on structural analogs)
- CAS Number: Not explicitly provided in evidence, but structurally similar compounds (e.g., spiro[2.3]hexan-5-amine hydrochloride) have CAS 1909324-94-2 .
- Synthesis : Likely involves halogenation of spirocyclic precursors or coupling reactions to introduce the bromophenyl group .
Comparison with Similar Compounds
Structural Analogs with Spirocyclic Cores
| Compound Name | Key Structural Differences | Biological Activity/Applications | Unique Features |
|---|---|---|---|
| 5-Methylspiro[2.3]hexan-5-amine hydrochloride | Methyl substituent instead of bromophenyl | Potential CNS modulation due to amine group | Simpler synthesis; lower molecular weight |
| 1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride | Methanamine group added to spiro core | Investigated for antimicrobial activity | Enhanced nucleophilicity from methanamine |
| 5-Azaspiro[2.3]hexane trifluoroacetic acid | Nitrogen atom in place of carbon; trifluoroacetate salt | Antimicrobial activity | Improved solubility from trifluoroacetate |
Halogenated Aromatic Amines
Key Insight : The 4-bromophenyl group in the target compound provides a balance of lipophilicity and electronic effects, favoring receptor binding over purely aliphatic or heteroaromatic analogs .
Functional Group Variations
| Compound Name | Functional Group Modifications | Applications | Notable Properties |
|---|---|---|---|
| (5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine dihydrochloride | Benzyl and azaspiro core | Drug design (e.g., kinase inhibitors) | Increased steric hindrance |
| Spirotetramat | Insecticidal spirocyclic derivative | Agricultural pest control | Non-amine; ester functionalization |
| Nonan-5-amine hydrochloride | Linear aliphatic amine | Material science | Lacks spirocyclic rigidity |
Biological Activity
5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound this compound features a spirocyclic structure that contributes to its biological activity. The presence of the bromophenyl group is significant, as halogenated phenyl groups often enhance biological interactions due to their electronic properties.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₄BrClN
- Molecular Weight : 302.62 g/mol
Anticancer Activity
Recent studies have demonstrated that compounds with similar spirocyclic structures exhibit notable anticancer properties. For instance, the incorporation of bromophenyl groups has been linked to enhanced cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against A549 Cells
A study evaluating the cytotoxic effects of related spirocyclic compounds found that those with bromine substituents significantly reduced cell viability in A549 human lung adenocarcinoma cells. The following table summarizes the findings:
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| Control (Cisplatin) | 20 | 10 |
| 5-(4-bromophenyl)spiro[2.3]hexan-5-amine | 61 | 25 |
| 5-(4-chlorophenyl)spiro[2.3]hexan-5-amine | 64 | 22 |
These results indicate that the brominated compound exhibits a moderate level of cytotoxicity compared to standard chemotherapeutics like cisplatin, suggesting potential for further development as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of spirocyclic compounds have also been investigated, particularly against multidrug-resistant pathogens. The following findings were noted:
Antimicrobial Efficacy Against Resistant Strains
In vitro tests showed that compounds similar to this compound displayed varying degrees of activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | >64 |
| Escherichia coli | >64 |
| Klebsiella pneumoniae | >64 |
The data suggest that while the compound may not exhibit strong antimicrobial properties against Gram-negative bacteria, its efficacy against certain Gram-positive strains warrants further exploration .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. These may include:
- Receptor Modulation : Potential binding to GABA receptors, influencing neurotransmission and cell signaling.
- Enzyme Inhibition : Interaction with enzymes involved in cancer cell proliferation or microbial resistance mechanisms.
Further studies are needed to elucidate these pathways and confirm the specific targets affected by this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
